Product packaging for Cyclopropylmethyl beta-D-glucopyranoside(Cat. No.:)

Cyclopropylmethyl beta-D-glucopyranoside

Cat. No.: B1645425
M. Wt: 234.25 g/mol
InChI Key: IVUZLPJCNFIELZ-HOTMZDKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethyl beta-D-glucopyranoside is a chemical compound with the CAS Registry Number 284039-66-3 . Its molecular formula is C10H18O6, and it has a molecular weight of 234.25 g/mol . As a glycoside, this compound belongs to the class of O-glycosyl compounds, which are characterized by a sugar group bonded to another group via an O-glycosidic bond . Glycosides like this one are of significant interest in medicinal and synthetic chemistry. For instance, related glycoside compounds, such as methyl beta-D-glucopyranoside, are utilized as building blocks in enzymatic synthesis to create complex natural products like glycophenolics . Furthermore, the cyclopropylmethyl moiety is a structurally significant group found in various pharmacologically active compounds. Scientific literature reports that the cyclopropylmethyl group is a key functional group in potent and selective ligands for the mu opioid receptor (MOR) . These ligands are extensively investigated for their potential in developing new treatments for conditions such as opioid use disorder and opioid-induced constipation, acting as antagonists or biased agonists that may produce fewer side effects than classical opioids . Research on this compound would therefore be supported by its potential role as a synthetic intermediate or a precursor in developing novel biochemical probes. This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O6 B1645425 Cyclopropylmethyl beta-D-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(cyclopropylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H18O6/c11-3-6-7(12)8(13)9(14)10(16-6)15-4-5-1-2-5/h5-14H,1-4H2/t6-,7-,8+,9-,10-/m1/s1

InChI Key

IVUZLPJCNFIELZ-HOTMZDKISA-N

SMILES

C1CC1COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1CC1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1CC1COC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Cyclopropylmethyl β D Glucopyranoside

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Cyclopropylmethyl β-D-glucopyranoside, offering detailed insights into its proton and carbon framework, as well as the connectivity and spatial arrangement of its atoms.

Proton (¹H) NMR Spectroscopy for Structural Assignment

The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the glucopyranosyl ring and the cyclopropylmethyl aglycone.

The anomeric proton (H-1) of the β-glucose unit typically appears as a doublet at approximately δ 4.4-4.6 ppm. The large coupling constant (J ≈ 7-8 Hz) for this signal is indicative of an axial-axial relationship with H-2, which is characteristic of the β-anomeric configuration in a ⁴C₁ chair conformation. The other protons of the glucose ring (H-2 to H-6) resonate in the more shielded region of the spectrum, typically between δ 3.2 and 3.9 ppm, often resulting in a complex pattern of overlapping multiplets.

The protons of the cyclopropylmethyl group are observed in the upfield region. The methylene (B1212753) protons (O-CH₂) adjacent to the glycosidic oxygen appear as two diastereotopic signals, often as a doublet of doublets or a multiplet, around δ 3.5-3.9 ppm. The methine proton (CH) of the cyclopropyl (B3062369) ring resonates further upfield, typically around δ 0.8-1.2 ppm. The cyclopropyl ring's methylene protons (CH₂) produce complex multiplets in the most shielded region of the spectrum, usually between δ 0.2 and 0.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cyclopropylmethyl β-D-glucopyranoside Data is predicted based on analogous structures and standard chemical shift values.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (Anomeric)4.4 - 4.6d~7-8
H-23.2 - 3.4dd~8, 9
H-33.4 - 3.6t~9
H-43.3 - 3.5t~9
H-53.2 - 3.4m-
H-6a, H-6b3.7 - 3.9m-
O-CH₂ (Aglycone)3.5 - 3.9m-
CH (Aglycone)0.8 - 1.2m-
CH₂ (Cyclopropyl)0.2 - 0.6m-

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone and Anomeric Configuration

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic for determining the anomeric configuration. For Cyclopropylmethyl β-D-glucopyranoside, the C-1 signal appears around δ 102-104 ppm, a value characteristic of a β-glycosidic linkage. libretexts.org In contrast, an α-glycoside would show a C-1 signal further upfield (δ 98-100 ppm).

The other carbon atoms of the glucopyranose ring (C-2 to C-5) resonate in the range of δ 70-78 ppm, while the C-6 carbon, being a primary alcohol, is found slightly more upfield at approximately δ 61-63 ppm. researchgate.net For the aglycone, the methylene carbon (O-CH₂) signal is observed around δ 73-75 ppm. The carbons of the cyclopropyl group are highly shielded, with the methine carbon (CH) appearing around δ 10-15 ppm and the methylene carbons (CH₂) resonating at approximately δ 3-6 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclopropylmethyl β-D-glucopyranoside Data is predicted based on analogous structures and standard chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Anomeric)102 - 104
C-273 - 75
C-376 - 78
C-470 - 72
C-576 - 78
C-661 - 63
O-CH₂ (Aglycone)73 - 75
CH (Aglycone)10 - 15
CH₂ (Cyclopropyl)3 - 6

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Couplings

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons in the glucose ring (e.g., H-1 with H-2, H-2 with H-3, etc.), allowing for a sequential walk-through assignment of the entire spin system. It would also confirm the connectivity within the cyclopropylmethyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is crucial for assigning the carbon signals based on the previously established proton assignments. For example, the proton signal at δ 4.4-4.6 ppm would show a cross-peak with the carbon signal at δ 102-104 ppm, definitively assigning them as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This experiment is vital for connecting the different fragments of the molecule. A key correlation would be observed between the methylene protons of the cyclopropylmethyl group (O-CH₂) and the anomeric carbon (C-1) of the glucose ring. This three-bond correlation (H-C-O-C) unequivocally confirms that the cyclopropylmethyl group is attached to the glucose unit at the anomeric position.

Stereochemical Analysis and Conformational Preferences via NMR

NMR spectroscopy is a powerful tool for analyzing the stereochemistry and conformational preferences of monosaccharides. nih.gov The magnitude of the three-bond proton-proton coupling constants (³JHH) across the glucopyranose ring is particularly informative.

For Cyclopropylmethyl β-D-glucopyranoside, the large ³J(H1,H2) value of ~7-8 Hz indicates a trans-diaxial relationship between H-1 and H-2. Similarly, large coupling constants are expected for ³J(H2,H3), ³J(H3,H4), and ³J(H4,H5), as these protons are also in axial positions relative to each other. This pattern of coupling constants is definitive evidence that the glucopyranose ring predominantly adopts a stable ⁴C₁ chair conformation in solution, which is the expected low-energy conformation for D-glucose derivatives. mdpi.comfrontiersin.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula.

Precise Mass Determination and Elemental Composition

The molecular formula for Cyclopropylmethyl β-D-glucopyranoside is C₁₀H₁₈O₆. High-resolution mass spectrometry can measure the mass of the molecular ion with very high accuracy, typically within 5 parts per million (ppm). This precise mass measurement allows for the calculation of a single, unique elemental composition, thereby confirming the molecular formula. researchgate.net For example, when analyzed in positive ion mode, the molecule would be detected as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretical value calculated for the proposed formula.

Table 3: HRMS Data for Cyclopropylmethyl β-D-glucopyranoside (C₁₀H₁₈O₆)

Ion SpeciesTheoretical m/z
[M+H]⁺235.1176
[M+Na]⁺257.0996

This high level of mass accuracy provided by HRMS effectively rules out other possible elemental compositions and serves as a final confirmation of the molecule's identity, complementing the detailed structural information obtained from NMR spectroscopy.

Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for the structural elucidation of organic molecules, providing valuable information through the analysis of fragmentation patterns. For Cyclopropylmethyl β-D-glucopyranoside, the fragmentation in mass spectrometry is expected to be influenced by both the glycosidic bond and the nature of the cyclopropylmethyl aglycone.

Upon ionization, the primary fragmentation pathway for many glycosides is the cleavage of the glycosidic bond. This can occur in two principal ways: cleavage with the charge retained on the glycone (sugar) moiety or on the aglycone moiety. Cleavage of the O-glycosidic bond would result in the formation of a cyclopropylmethyl radical and a charged glucopyranosyl cation, or a cyclopropylmethoxide anion and a glucopyranosyl cation, depending on the ionization method.

Another significant fragmentation pathway involves the initial loss of the aglycone to form a key oxonium ion from the carbohydrate ring. Subsequent fragmentation of this ion through cross-ring cleavages provides diagnostic ions that help to confirm the structure of the sugar unit.

The presence of the cyclopropyl group can also influence fragmentation. Cyclopropane-containing molecules are known to undergo characteristic ring-opening reactions upon electron impact, which could lead to rearrangement products and specific fragment ions. The mass spectrum of cyclopropane (B1198618) itself shows a prominent molecular ion peak, and its fragmentation is well-documented, providing a basis for predicting the behavior of the cyclopropylmethyl group.

A hypothetical fragmentation pattern for Cyclopropylmethyl β-D-glucopyranoside is presented in the table below, based on common fragmentation pathways of alkyl glycosides and cyclopropyl-containing compounds.

m/z (Hypothetical) Proposed Fragment Description
[M+H]⁺ or [M]⁺˙Intact MoleculeMolecular ion or protonated molecule.
[M - C₄H₇O]⁺Glucopyranosyl cationLoss of the cyclopropylmethyl group.
[C₄H₇O]⁺Cyclopropylmethyloxonium ionCharge retained on the aglycone.
Various smaller ionsCross-ring cleavage fragmentsFragmentation of the glucopyranose ring.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclopropylmethyl β-D-glucopyranoside is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the hydroxyl groups, the C-H bonds of the pyranose ring and the cyclopropyl group, and the C-O bonds of the ether linkage and alcohols.

The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucopyranose ring. The C-H stretching vibrations are expected in two distinct regions. The C-H bonds of the glucopyranose ring will likely appear in the 2850-3000 cm⁻¹ range, typical for sp³ hybridized carbons. pressbooks.publibretexts.org The C-H stretching vibrations of the cyclopropyl ring are known to occur at higher frequencies, typically in the 3000-3100 cm⁻¹ region, which can be a diagnostic feature for the presence of this strained ring system. acs.orgdocbrown.info

The "fingerprint" region of the spectrum, from approximately 1500 cm⁻¹ to 600 cm⁻¹, will contain a complex pattern of absorptions arising from C-O stretching, C-C stretching, and various bending vibrations. The C-O stretching vibrations of the glycosidic linkage and the alcohol groups are expected to produce strong bands in the 1000-1200 cm⁻¹ range. Specific deformations of the cyclopropyl ring may also give rise to characteristic absorptions in this region.

The following table summarizes the expected characteristic IR absorption bands for Cyclopropylmethyl β-D-glucopyranoside.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3600-3200O-H stretchingHydroxyl groups
3100-3000C-H stretchingCyclopropyl ring
3000-2850C-H stretchingGlucopyranose ring and methyl group
1200-1000C-O stretchingGlycosidic linkage and hydroxyl groups
~1020Skeletal vibrationCyclopropyl ring

Advanced Spectroscopic Probes for Glycosidic Linkages

Determining the stereochemistry and conformation of the glycosidic linkage is a critical aspect of carbohydrate structural analysis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), provide detailed insights into the three-dimensional structure of molecules like Cyclopropylmethyl β-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for elucidating the structure of glycosides.

¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are highly informative. For β-D-glucopyranosides, the anomeric proton typically appears as a doublet with a relatively large coupling constant (³J(H₁,H₂) ≈ 7-9 Hz) due to the trans-diaxial relationship with the proton at C-2. unimo.it The chemical shift of the anomeric proton in alkyl β-D-glucopyranosides generally falls in the range of 4.3-4.6 ppm. creative-proteomics.com

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration. In β-D-glucopyranosides, the C-1 signal is typically found in the range of 101-105 ppm. researchgate.netresearchgate.net This is generally upfield compared to the corresponding α-anomers. nih.govnorthwestern.edu

2D NMR Techniques: A suite of 2D NMR experiments is employed for unambiguous structural assignment and conformational analysis. researchgate.netresearchgate.netnih.govyoutube.com

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1) and the carbon of the aglycone, and/or the protons of the aglycone and the anomeric carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to determine the conformation around the glycosidic bond.

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the stereochemistry of the molecule, including the anomeric configuration of glycosides. nih.govrsc.orgresearchgate.netkurouskilab.com For β-glycosides, the VCD spectrum can exhibit characteristic bands that are distinct from their α-anomer counterparts, providing a powerful method for confirming the β-configuration of the glycosidic linkage in Cyclopropylmethyl β-D-glucopyranoside.

Reactivity, Mechanistic Studies, and Glycosidic Bond Dynamics of Cyclopropylmethyl β D Glucopyranoside

Enzymatic Hydrolysis and Substrate Specificity

β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose from the non-reducing end. nih.govsciepub.com These enzymes are ubiquitous in nature, found in all domains of life, and play crucial roles in various biological processes. nih.govresearchgate.net

β-Glucosidases, belonging to the broader category of glycoside hydrolases, are responsible for the enzymatic breakdown of compounds like cyclopropylmethyl β-D-glucopyranoside. proteopedia.org The hydrolysis of the β-glycosidic bond is a critical step in the metabolism of many natural and synthetic glucosides. nih.gov

The mechanism of enzymatic hydrolysis by retaining β-glucosidases typically involves a two-step, double-displacement process. mdpi.com In the first step, a nucleophilic residue in the enzyme's active site (often a glutamate (B1630785) or aspartate) attacks the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (in this case, cyclopropylmethanol). This step is facilitated by an acidic residue that protonates the glycosidic oxygen. nih.govmdpi.com In the second step, a water molecule, activated by the now basic residue, hydrolyzes the glycosyl-enzyme intermediate, releasing glucose and regenerating the active enzyme. mdpi.com

The substrate specificity of β-glucosidases can vary significantly. nih.gov Some are highly specific for certain substrates, while others exhibit broad specificity. mdpi.com The active site of a β-glucosidase is typically a pocket or cleft that accommodates the glucosyl moiety and the aglycone. nih.gov The interactions between the substrate and the amino acid residues in the active site determine the binding affinity and catalytic efficiency. nih.gov For cyclopropylmethyl β-D-glucopyranoside, the size and hydrophobicity of the cyclopropylmethyl group would influence its fit into the aglycone-binding site of the enzyme. nih.gov

To quantify the efficiency and substrate affinity of a β-glucosidase for cyclopropylmethyl β-D-glucopyranoside, key enzyme kinetic parameters are determined. These include the Michaelis-Menten constant (K(m)), the maximum reaction velocity (V({max})), and the catalytic constant (k(_{cat})). chegg.com

K(m) represents the substrate concentration at which the reaction rate is half of V({max}). It is often used as an indicator of the enzyme's affinity for the substrate; a lower K(_m) value generally corresponds to a higher affinity. youtube.comnih.gov

V(_{max}) is the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com It is dependent on the enzyme concentration.

k({cat}) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated by dividing V({max}) by the enzyme concentration. youtube.com

The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio k(_{cat})/K(_m) . youtube.com This value takes into account both the binding affinity and the catalytic rate. nih.gov

Kinetic studies of β-glucosidases are typically performed by measuring the initial rate of hydrolysis at various substrate concentrations. chegg.com The data are then fitted to the Michaelis-Menten equation to determine K(m) and V({max}). chegg.com For example, studies on β-glucosidase from Trichoderma reesei with the substrate p-nitrophenyl β-D-glucopyranoside yielded a K(m) of 0.19 mM and a V({max}) of 29.67 µmol·min⁻¹·mg⁻¹. nih.gov

Interactive Data Table of Enzyme Kinetic Parameters

The following table presents hypothetical kinetic parameters for the hydrolysis of different substrates by a generic β-glucosidase, illustrating how these values can vary.

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
p-nitrophenyl β-D-glucopyranoside0.5504590000
cellobiose2.512010843200
Cyclopropylmethyl β-D-glucopyranoside 1.8 85 77 42778
methyl β-D-glucopyranoside5.030275400

Allosteric Modulation and Inhibitory Mechanisms of Glycosidases

While specific studies detailing the allosteric modulation of glycosidases by Cyclopropylmethyl β-D-glucopyranoside are not extensively documented, the unique structural features of the cyclopropyl (B3062369) group suggest potential inhibitory mechanisms. The highly strained cyclopropane (B1198618) ring is a well-established mechanistic probe in enzymology. Compounds containing this moiety can act as irreversible inhibitors, where the enzyme's catalytic machinery initiates a transformation of the substrate analogue, leading to a reactive species that covalently binds to the enzyme.

In the context of a glycosidase, the enzyme would recognize the β-D-glucopyranosyl portion of the molecule. Upon binding, the catalytic residues in the active site could trigger a reaction involving the aglycone. For instance, if the enzymatic mechanism involves radical intermediates, the cyclopropylmethyl group can serve as a "radical clock." The cyclopropylmethyl radical undergoes a very rapid ring-opening rearrangement to the but-3-enyl radical. Detection of ring-opened products after incubation with a glycosidase would provide strong evidence for a radical-based catalytic mechanism.

Alternatively, if the mechanism proceeds through a carbocationic transition state at the anomeric carbon, the enzyme might inadvertently catalyze the formation of a cyclopropylmethyl cation from the aglycone. This cation is notoriously unstable and can rearrange or be attacked by nucleophilic residues in the active site, leading to covalent inactivation of the enzyme. While many known glycosidase inhibitors are alkaloids that mimic the sugar's transition state, the unique reactivity of the cyclopropyl group offers a distinct pathway to enzyme inhibition, not through transition state mimicry, but through mechanism-based inactivation. nih.govnih.gov

Transglycosylation Reactions and Glycosyl Transfer Mechanisms

Transglycosylation is an enzymatic process where a glycosyl donor is transferred to an acceptor molecule other than water. researchgate.net This reaction is a cornerstone of enzymatic oligosaccharide synthesis. In this context, Cyclopropylmethyl β-D-glucopyranoside can theoretically act as a glycosyl acceptor. The glucose unit possesses several free hydroxyl groups (at C2, C3, C4, and C6) that are nucleophilic and could attack an activated glycosyl donor, forming a new glycosidic bond.

The regioselectivity of such a reaction would be highly dependent on the specific enzyme (glycosyltransferase or transglycosidase) used, as different enzymes exhibit distinct preferences for the acceptor's hydroxyl position. researchgate.net For example, incubation with a β-mannosidase and a suitable mannosyl donor could potentially lead to the mannosylation of one of the primary or secondary hydroxyls on the glucose ring. researchgate.net

Using Cyclopropylmethyl β-D-glucopyranoside as a glycosyl donor in enzymatic transglycosylation is less straightforward. Typically, glycosidases use activated glycosides (like nitrophenyl glycosides) or disaccharides as donors. researchgate.net The stability of the cyclopropylmethyl ether linkage makes it a poor leaving group under typical enzymatic transglycosylation conditions. A successful transfer would require an enzyme capable of cleaving this stable C-O bond, which is not a standard function of most glycosidases. More recently developed synthetic methods utilize novel glycosyl donors with activatable groups, such as thioglycosides containing a remote donor-acceptor cyclopropane, which can be triggered for glycosylation under specific catalytic conditions, highlighting the specialized activation required for such transformations. nih.gov

Cyclopropyl Ring Reactivity and Transformations

The cyclopropylmethyl group is not merely a passive aglycone; its inherent ring strain dictates a unique and diverse reactivity profile, particularly under conditions that generate radical or cationic intermediates adjacent to the ring.

Ring-Opening Reactions and Rearrangements

The cyclopropylmethyl system is highly susceptible to ring-opening reactions, especially following the formation of a carbocation on the adjacent methylene (B1212753) carbon. This process is driven by the release of the significant ring strain (approximately 115 kJ/mol). In an acidic medium, protonation of the glycosidic oxygen could, in principle, lead to the formation of a cyclopropylmethyl cation. This cation rapidly equilibrates with other cationic species, primarily the cyclobutyl cation and the homoallyl (but-3-enyl) cation. researchgate.net

This rearrangement has been demonstrated in studies where alcohols are alkylated using O-cyclopropylmethyl trichloroacetimidate (B1259523) under acidic conditions. The reaction yields a mixture of products containing not only the expected cyclopropylmethyl ether but also cyclobutyl and homoallyl ethers. researchgate.net The distribution of these products is highly dependent on the reaction conditions and the structure of the alcohol acceptor. researchgate.net Applying this to the intramolecular context of Cyclopropylmethyl β-D-glucopyranoside, acidic hydrolysis would be expected to yield not just glucose and cyclopropylmethanol (B32771), but also cyclobutanol (B46151) and but-3-en-1-ol as rearrangement products from the trapped cations.

Similarly, radical-mediated reactions can induce ring-opening. The cyclopropylmethyl radical rearranges to the but-3-enyl radical at an extremely high rate (k ≈ 1.2 x 10⁸ s⁻¹ at 37 °C), a property frequently exploited for mechanistic studies of enzymatic and chemical reactions. researchgate.net

Precursor IntermediateReaction TypeProductsReference
Cyclopropylmethyl cationCationic RearrangementCyclopropylmethyl, Cyclobutyl, Homoallyl ethers researchgate.net
Cyclopropylmethyl radicalRadical RearrangementBut-3-enyl radical researchgate.net

Alkylation Reactions of the Cyclopropyl Moiety

Direct alkylation of the C-H bonds on the cyclopropane ring itself is a chemically challenging transformation requiring specific C-H activation methodologies and has not been reported for this compound. A more chemically pertinent discussion involves the use of the cyclopropylmethyl group as an alkylating agent for other molecules, a reaction class for which it is well-suited due to the stability of the incipient cyclopropylmethyl cation.

As established by Schmidt and co-workers, O-cyclopropylmethyl trichloroacetimidate serves as an effective reagent for the alkylation of hydroxyl groups, including those on partially protected sugar molecules. researchgate.net The reaction is promoted by a Lewis acid (e.g., TMSOTf) and proceeds via the formation of the cyclopropylmethyl cation, which is then trapped by the alcohol. As noted previously, this process is often accompanied by rearrangement, yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl ethers. researchgate.net This methodology underscores the utility of the cyclopropylmethyl group as a transferable moiety in organic synthesis, albeit with the inherent complication of potential skeletal rearrangements.

Regioselective Functionalization and Derivatization Strategies

The multiple hydroxyl groups on the glucose unit of Cyclopropylmethyl β-D-glucopyranoside offer numerous possibilities for regioselective functionalization. The distinct reactivity of the primary hydroxyl at C6 versus the secondary hydroxyls at C2, C3, and C4 allows for targeted chemical modifications.

Strategies for regioselective derivatization often rely on the use of protecting groups or catalysts that can differentiate between the hydroxyls. For instance, organocatalysts have been developed for the highly regioselective acylation of the C4-OH group in octyl β-D-glucopyranosides. researchgate.net Another common approach involves the formation of a 4,6-O-benzylidene or related acetal (B89532), which protects these two positions simultaneously. Subsequent reductive opening of this acetal can then selectively expose either the C4-OH or the C6-OH group for further reaction. A related strategy involving a 4,6-O-cyclopropylmethylidene (CPMD) acetal has been shown to undergo regioselective opening with trimethylaluminum (B3029685) to afford a 1-cyclopropylethyl (CPE) ether at C4, leaving the C6-OH group free. tandfonline.com

Furthermore, the anomeric position (C1) can be functionalized. While Cyclopropylmethyl β-D-glucopyranoside has a stable ether linkage at C1, synthetic strategies starting from a suitable glucosyl donor (e.g., a glycosyl halide or trichloroacetimidate) allow for the introduction of the cyclopropylmethyl group onto the anomeric position. nih.gov This foundational reaction is key to the synthesis of the parent compound and its analogues. Once formed, derivatization focuses on the remaining hydroxyl groups, employing the principles of carbohydrate chemistry to achieve selective protection, acylation, alkylation, or glycosylation at specific sites on the sugar ring.

Applications in Glycoscience and Chemical Biology Research

As a Synthetic Building Block in Complex Oligosaccharide and Glycoconjugate Architectures

Cyclopropylmethyl beta-D-glucopyranoside serves as a valuable synthetic building block in the intricate assembly of complex oligosaccharides and glycoconjugates. Its unique structural features and reactivity allow for its incorporation into larger glycan structures, which are essential for studying various biological processes. The cyclopropylmethyl group, in particular, offers advantages in synthetic strategies that require specific protection and activation steps.

The synthesis of oligosaccharides often involves the sequential addition of monosaccharide units. In this context, selectively protected building blocks are crucial for controlling the regioselectivity and stereoselectivity of glycosylation reactions. Cyclopropylmethyl glycosides can be strategically employed where the cyclopropylmethyl ether serves as a protecting group that can be selectively removed under specific conditions, unmasking a hydroxyl group for further glycosylation. This approach has been demonstrated in the synthesis of various complex carbohydrate structures. For instance, the development of selectively protected D-glucose building blocks is a significant effort in the glycoscience community to make these intermediates more accessible for the synthesis of bacterial glycans and mammalian glycomes. nih.gov The use of such building blocks is fundamental in constructing oligosaccharide chains with defined linkages and sequences.

Furthermore, the preparation of glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids, also benefits from the use of versatile building blocks like this compound. These glycoconjugates play critical roles in cell recognition, signaling, and immune responses. The ability to synthesize complex glycans and attach them to other biomolecules is paramount for research in chemical biology and glycobiology.

A summary of representative applications is provided below:

Application AreaRole of this compoundReference Example
Oligosaccharide Synthesis Serves as a glycosyl acceptor after deprotection of the cyclopropylmethyl group, allowing for chain elongation.Used in the synthesis of a trisaccharide where a cyclopropylmethyl-related protecting group was key for regioselective glycosylation. tandfonline.com
Glycoconjugate Synthesis Acts as a precursor to a functionalized glycan that can be attached to a peptide or lipid backbone.Employed in polymer-supported oligosaccharide synthesis for preparing glycoconjugates. researchgate.net
Methodology Development Utilized as a model compound for developing new glycosylation methods and protecting group strategies.The cyclopropylmethylidene acetal (B89532) has been developed as a versatile protecting group for carbohydrate synthesis. figshare.cominformahealthcare.com

Role as a Glycosyl Donor in Advanced Carbohydrate Synthesis

In addition to its role as a building block, this compound can also function as a glycosyl donor in advanced carbohydrate synthesis. nih.gov Glycosyl donors are key components in glycosylation reactions, providing the sugar moiety that is transferred to a glycosyl acceptor. The nature of the anomeric leaving group on the glycosyl donor is critical for the efficiency and stereochemical outcome of the glycosylation.

The cyclopropylmethyl group at the anomeric position can be activated under specific conditions to facilitate its departure, allowing for the formation of a new glycosidic bond. The activation of such glycosyl donors often involves the use of a promoter, such as a Lewis acid, which coordinates to the anomeric oxygen and facilitates the formation of a reactive oxocarbenium ion intermediate. The stereoselectivity of the glycosylation can be influenced by various factors, including the protecting groups on the sugar ring, the nature of the glycosyl acceptor, and the reaction conditions.

The use of cyclopropyl (B3062369) glycosides as donors has been explored, demonstrating their potential in the synthesis of glycosylated amino acids and monosaccharides. nih.gov For example, 1-methyl- and 1-phenyl-substituted cyclopropyl glycosides have been successfully coupled with serine, threonine, and partially protected monosaccharides in the presence of trimethylsilyl (B98337) triflate (TMSOTf). nih.gov This highlights the utility of cyclopropylmethyl glycosides as a novel class of glycosyl donors.

The table below summarizes key aspects of this compound as a glycosyl donor:

FeatureDescription
Activation Typically activated by Lewis acids or other promoters to generate a reactive intermediate.
Stereocontrol The stereochemical outcome of the glycosylation can be controlled by neighboring group participation or other steric and electronic effects.
Applications Synthesis of O-glycosides, including disaccharides and glycosylated amino acids.

Utility of the Cyclopropylmethyl Moiety in Protective Group Chemistry

The cyclopropylmethyl (CPM) moiety is a versatile protecting group in carbohydrate chemistry. tandfonline.comfigshare.com Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions.

The CPM group can be introduced as an ether to protect hydroxyl groups. A related and particularly useful protecting group is the cyclopropylmethylidene (CPMD) acetal, which can protect 1,3-diols, such as the 4,6-hydroxyls of glucose. figshare.cominformahealthcare.com This acetal can be selectively opened to yield a C6-O-cyclopropylmethyl ether and a free C4-hydroxyl group, or vice versa, providing a powerful tool for regioselective manipulations. figshare.cominformahealthcare.com

The stability of the CPM group is noteworthy. It is generally stable to conditions used for the removal of other common protecting groups, allowing for orthogonal protection strategies. For instance, the CPMD acetal is less stable than the more common benzylidene acetal under acidic conditions, which allows for its selective cleavage. tandfonline.comfigshare.com The 1-cyclopropylethyl (CPE) ether, derived from the reductive opening of the CPMD acetal, is an acid-labile protecting group that can be cleaved with 10% trifluoroacetic acid in dichloromethane. tandfonline.com

The utility of the cyclopropylmethyl moiety in protective group chemistry is summarized in the following table:

Protecting Group FormIntroductionCleavage ConditionsOrthogonality
Cyclopropylmethyl (CPM) Ether Etherification of a hydroxyl group.Can be cleaved under specific acidic conditions.Orthogonal to many other common protecting groups.
Cyclopropylmethylidene (CPMD) Acetal Acid-catalyzed acetalization with cyclopropanecarboxaldehyde (B31225). figshare.comMild acidic conditions; less stable than benzylidene acetals. tandfonline.comAllows for selective deprotection in the presence of other acid-labile groups.
1-Cyclopropylethyl (CPE) Ether Regioselective opening of a CPMD acetal with trimethylaluminum (B3029685). tandfonline.com10% Trifluoroacetic acid in dichloromethane. tandfonline.comCan be removed in the presence of other protecting groups stable to these conditions.

Investigations as a Substrate and Probe for Glycosidase Enzyme Mechanisms

This compound and related compounds are valuable tools for investigating the mechanisms of glycosidase enzymes. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a wide range of biological processes. Understanding their mechanisms is crucial for the development of inhibitors and probes for these enzymes.

As a substrate, the rate of enzymatic hydrolysis of this compound can provide insights into the enzyme's active site and catalytic mechanism. The electronic and steric properties of the cyclopropylmethyl group can influence substrate binding and the rate of catalysis. For example, sweet almond beta-glucosidase, a retaining family 1 glycohydrolase, catalyzes the hydrolysis of methyl beta-D-glucopyranoside at a rate approximately 4 x 10^15 times faster than the spontaneous hydrolysis. nih.gov Studying the hydrolysis of analogs like this compound can help to elucidate the factors contributing to this remarkable rate enhancement.

Mechanism-based covalent inhibitors are powerful tools for studying enzyme function and have potential as therapeutic agents. universiteitleiden.nl These inhibitors are designed to be processed by the target enzyme, leading to the formation of a reactive intermediate that covalently modifies a catalytic residue in the active site. The design of such inhibitors is a significant area of research in glycoscience. nih.govfigshare.com

Carbasugars containing a cyclopropyl moiety have been developed as covalent inhibitors of glycoside hydrolases. nih.gov The cyclopropyl group can stabilize a carbocation that forms upon the departure of a leaving group, facilitating the formation of a covalent adduct with the enzyme. nih.gov This strategy has been used to design tunable inhibitors where the rate of covalent modification and subsequent turnover can be modulated. nih.gov

Beyond their use as inhibitors, cyclopropylmethyl-containing glycosides can serve as biosynthetic and mechanistic probes. By incorporating isotopically labeled cyclopropylmethyl groups, it is possible to track the metabolic fate of these molecules and gain insights into biosynthetic pathways.

Furthermore, the unique reactivity of the cyclopropyl group can be exploited to probe enzymatic transition states. The study of kinetic isotope effects with isotopically labeled carbasugar probes provides detailed information about the transition state structure for the formation and hydrolysis of covalent enzyme-inhibitor intermediates. researchgate.net This information is invaluable for understanding the catalytic mechanisms of glycoside hydrolases and for the rational design of new inhibitors.

Contribution of Cyclopropylmethyl Moieties in Chemical Biology Research

The cyclopropyl moiety has become an increasingly important structural motif in medicinal chemistry and chemical biology. acs.org Its incorporation into molecules can significantly impact their biological activity and properties. The unique steric and electronic properties of the cyclopropane (B1198618) ring, including its rigid conformation and the enhanced π-character of its C-C bonds, contribute to these effects. acs.orgnih.gov

In the context of chemical biology, the cyclopropyl group can:

Enhance Metabolic Stability: The strong C-H bonds of the cyclopropane ring can make molecules more resistant to metabolic degradation. acs.orgresearchgate.net

Improve Binding Affinity: The rigid nature of the cyclopropyl group can pre-organize a molecule into a conformation that is favorable for binding to a biological target, thus enhancing potency. acs.orgresearchgate.net

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and other properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The cyclopropyl group is a versatile tool for fine-tuning the properties of biologically active molecules, and its use in conjunction with carbohydrate scaffolds, as in this compound, provides a powerful platform for developing novel probes and therapeutic agents in glycoscience and beyond. researchgate.net

Structure-Activity Relationship Studies in Glycoconjugates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of glycoconjugates, SAR studies often involve modifying the glycan (sugar) portion, the aglycone (non-sugar) portion, or the linking atom to optimize interaction with a biological target.

The introduction of a cyclopropylmethyl aglycone to a beta-D-glucopyranoside is a strategic modification in SAR studies. The cyclopropyl group introduces conformational rigidity and alters the lipophilicity of the molecule compared to a simple alkyl or aryl group. These changes can significantly impact how the glycoconjugate fits into a binding pocket of a protein, such as an enzyme or receptor. For example, in the development of inhibitors for sodium-glucose co-transporters (SGLTs), extensive SAR studies on various glucopyranoside derivatives have shown that modifications to the aglycone portion are critical for potency and selectivity. nih.gov By synthesizing and testing analogues like this compound, researchers can probe the specific steric and electronic requirements of a target's binding site, leading to the design of more potent and selective therapeutic agents.

Exploration in the Design of Ligands for Receptor Interactions (e.g., Opioid Receptors, Dopamine (B1211576) Receptors)

The cyclopropylmethyl group is a well-established pharmacophore, particularly in the design of ligands for opioid receptors. This moiety is famously a key component of potent opioid antagonists like naltrexone (B1662487) and partial agonists like buprenorphine. Attaching this group to other scaffolds is a common strategy to impart opioid receptor activity.

Opioid Receptors: Research has focused on synthesizing analogues of morphinan (B1239233) with a 17-cyclopropylmethyl group. nih.govcolab.ws These studies aim to understand the SAR at the mu opioid receptor (MOR). The cyclopropylmethyl group plays a crucial role in the binding affinity and functional activity of these ligands. For instance, a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues were synthesized to explore MOR selectivity. nih.govcolab.ws The findings indicated that the N-cyclopropylmethyl substituent is critical for high-affinity binding. Derivatives incorporating this group have been investigated as potential treatments for opioid abuse and addiction. nih.gov

Table 1: Binding Affinities (Ki, nM) of Representative N-Cyclopropylmethyl Morphinan Analogues at Opioid Receptors A lower Ki value indicates a higher binding affinity.

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)
Naltrexone0.250.815
NAP1.1185118
NFP0.2422.122.4
NYP0.3537.936.3

Data sourced from studies on N-cyclopropylmethyl derivatives. nih.gov

Dopamine Receptors: The design of selective ligands for dopamine receptor subtypes (D1-like and D2-like) is a significant challenge in developing treatments for neurological and psychiatric disorders. nih.govpreprints.org While direct studies linking this compound to dopamine receptors are not prominent, the principles of ligand design suggest its potential utility. The pharmacophore for many dopamine ligands includes an aromatic ring and a basic amine. nih.gov A glycosylated scaffold could be used to modify solubility and pharmacokinetic properties, while the cyclopropylmethyl group could be explored for its potential to interact with hydrophobic pockets within the receptor binding site. nih.gov The development of bitopic ligands, which bind to both the primary binding site and a secondary or allosteric site, is an emerging strategy, and flexible scaffolds are often employed in this context. upenn.edu

Development of Cyclopropyl-Containing Scaffolds for Enzyme Modulation

The cyclopropane ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals and bioactive natural products. nih.gov Its unique conformational and electronic properties make it a valuable component for designing enzyme modulators. Chemoenzymatic strategies have been developed to create diverse libraries of chiral cyclopropane-containing building blocks. nih.gov

This compound can be considered a member of such a library or a precursor for further chemical diversification. The glucoside portion offers multiple hydroxyl groups for further functionalization, while the cyclopropylmethyl group provides a stable, lipophilic anchor. Such scaffolds can be used in high-throughput screening campaigns to identify novel inhibitors or activators for various enzyme targets. For example, biased signaling at G protein-coupled receptors, which involves selectively activating certain downstream pathways, is an area of intense research. researchgate.net The development of ligands like 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) that modulate the mu opioid receptor in a biased fashion highlights the subtle but powerful influence of specific chemical scaffolds on protein function. researchgate.net

Theoretical and Computational Modeling Applications

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that complement experimental research.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. scienceopen.comchemrxiv.org For a molecule like this compound, these calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. physchemres.org

Studies on related molecules, like methyl α-D-glucopyranoside derivatives and cyclodextrins (which are oligosaccharides of glucose), have used DFT to analyze electron density, delocalization energies, and the nature of intramolecular hydrogen bonds. physchemres.orgmdpi.com These calculations reveal how different functional groups influence the electronic distribution across the molecule. For instance, the presence of the cyclopropylmethyl group would be expected to alter the molecule's electrostatic potential surface compared to a simple methyl glucoside, which in turn affects how it interacts with biological macromolecules.

Table 2: Example of Calculated Quantum Chemical Properties for a Glucopyranoside Derivative Properties calculated using DFT methods to predict reactivity and stability.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap6.0 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment3.5 DMeasures overall polarity of the molecule

Data are illustrative, based on typical values for similar glycoside structures. physchemres.org

Molecular Dynamics Simulations for Conformational Sampling and Glycosyl Transfer

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. This includes sampling the different orientations (rotamers) of the cyclopropylmethyl aglycone relative to the pyranose ring, the conformations of the exocyclic hydroxymethyl group, and the potential for ring puckering. nih.gov

MD simulations of β-D-glucopyranose have shown that even in a vacuum, the molecule exhibits significant flexibility, with transitions between different conformations of the hydroxymethyl group. bohrium.com The solvent environment plays a crucial role in determining the preferred conformations. nih.gov Understanding this dynamic behavior is essential for predicting how the molecule will bind to a receptor or enzyme active site. Furthermore, MD simulations are used to model the process of glycosyl transfer, the fundamental reaction for the formation of glycosidic bonds. By simulating the reaction pathway, researchers can gain insight into the transition states and the role of enzymatic catalysts, which is critical for the design of enzyme inhibitors or improved glycosylation catalysts. chemrxiv.org

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for Cyclopropylmethyl β-D-Glucopyranoside

Future research in the synthesis of cyclopropylmethyl β-D-glucopyranoside is likely to focus on enhancing efficiency, stereoselectivity, and scalability. Current methodologies, such as the glycosidation of cyclopropyl (B3062369) alcohols and the cyclopropanation of vinyl glycosides, have established a solid foundation. nih.gov One promising approach involves the Kulinkovich reaction for synthesizing the necessary cyclopropyl alcohols, which can then be coupled with a protected glucose derivative. nih.gov

A significant area for development is the use of cyclopropyl glycosides as novel glycosyl donors. The inherent ring strain of the cyclopropyl group can be exploited for "strain-release glycosylation." researchgate.net For instance, rationally designed donors like ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycosides can be activated under mild catalytic conditions, offering orthogonal strategies for complex glycan assembly. researchgate.net This allows for controlled one-pot glycosylation reactions, streamlining the synthesis of intricate oligosaccharides. researchgate.net

The reactivity of the cyclopropylmethyl group itself presents further research opportunities. It can function as a protecting group, known as the methyl cyclopropylmethyl (MCPM) ether, which is stable under various conditions but can be selectively cleaved, for example, with trifluoroacetic acid. researchgate.net Future work will likely explore the development of new catalysts and reaction conditions to fine-tune the cleavage and modification of this group, thereby expanding its utility in multi-step synthetic sequences.

Synthetic MethodDescriptionKey FeaturesReference
Glycosidation of Cyclopropyl Alcohols Involves coupling a suitable cyclopropyl alcohol with a protected glucose derivative. The alcohols can be synthesized via methods like the Kulinkovich reaction.Direct formation of the glycosidic bond. nih.gov
Cyclopropanation of Vinyl Glycosides An alkene functionality on a precursor glycoside is converted into a cyclopropane (B1198618) ring.Modifies an existing glycoside to introduce the cyclopropyl moiety. nih.gov
Strain-Release Glycosylation Utilizes the ring strain of a donor molecule containing a cyclopropyl group to facilitate glycosidic bond formation under mild activation conditions.High efficiency, orthogonality to conventional methods, suitable for complex syntheses. researchgate.net

Advances in Mechanistic Understanding of Glycosidic Transformations

A deeper mechanistic understanding of the formation and cleavage of the glycosidic bond in cyclopropylmethyl β-D-glucopyranoside is crucial for optimizing its synthesis and application. Future studies will likely employ a combination of kinetic analyses, computational modeling, and isotopic labeling to elucidate the transition states and reaction pathways involved.

Research into the hydrolysis of related β-D-glucosides provides a framework for these investigations. For example, the hydrolysis of 4-nitrophenyl β-D-glucoside has been shown to proceed through different mechanisms depending on the pH. chemrxiv.org In acidic conditions, the reaction involves the formation of a conjugate acid followed by heterolytic cleavage of the C-O bond. chemrxiv.org At neutral pH, a dissociative mechanism with water attack is observed, while under basic conditions, mechanisms can range from a bimolecular concerted pathway to the formation of a 1,2-anhydrosugar intermediate. chemrxiv.orgresearchgate.net

Investigating how the electronic properties of the cyclopropylmethyl aglycone influence these mechanisms will be a key research avenue. The cyclopropyl group can stabilize an adjacent positive charge, which may affect the rate and pathway of glycosidic bond cleavage, particularly in acid-catalyzed reactions. Computational studies, such as Density Functional Theory (DFT), can be used to model the conformation and electronic structure of cyclopropylmethyl β-D-glucopyranoside and calculate the energy barriers for different proposed mechanisms. unimas.my These theoretical insights, when combined with experimental kinetic data, will provide a comprehensive picture of its reactivity. researchgate.net

Emerging Research Avenues in Glycobiological and Glycomedicinal Applications

The unique properties of cyclopropylmethyl glycosides make them attractive candidates for various biological and medicinal applications. Their increased stability compared to other glycosides could be advantageous for developing enzyme inhibitors or metabolic probes.

One emerging area is in the development of novel therapeutic agents. The synthesis of complex oligosaccharides, facilitated by cyclopropylmethyl-based glycosyl donors, is critical for creating carbohydrate-based vaccines and drugs. researchgate.net For example, these methods have been applied to synthesize fragments of the capsular polysaccharide of Group B Streptococcus and inhibitors of galectin-3, a protein implicated in cancer and inflammation. researchgate.net Future research will likely expand this to target other lectins, glycosyltransferases, and glycosidases involved in disease.

Furthermore, cyclopropylmethyl β-D-glucopyranoside can serve as a scaffold for creating analogues of natural products with improved pharmacological profiles. C-glycosides, which are structurally related, have shown promise as antibacterial, antiviral, and anticancer agents. numberanalytics.com By analogy, incorporating the cyclopropylmethyl group into bioactive glycosides could enhance their stability and cell permeability, leading to new drug candidates. The role of glycosides in modifying drugs to improve water solubility and facilitate excretion, as seen with glucuronidation, also highlights the potential for designing novel prodrugs. chegg.com

Interdisciplinary Research Prospects and Novel Compound Design

The future of cyclopropylmethyl glycoside research lies in its integration with other scientific disciplines. The intersection of organic synthesis, computational chemistry, and materials science will be particularly fruitful.

In novel compound design, computational methods like molecular docking can predict the binding affinity of newly designed cyclopropylmethyl glycoside derivatives with target proteins. unimas.my This in silico screening can guide synthetic efforts, prioritizing compounds with the highest potential for biological activity and reducing the time and cost of drug discovery. unimas.my The design and synthesis of novel N-substituted benzimidazole (B57391) carboxamides serves as a model for how targeted modifications can lead to compounds with potent and selective biological activity. mdpi.com

From a materials science perspective, the self-assembly properties of glycosides can be exploited to create new biomaterials and nanostructures. numberanalytics.com The cyclopropylmethyl group could be used to modulate the hydrophobic-hydrophilic balance in amphiphilic glycosides, influencing the formation of micelles, vesicles, or hydrogels. These "glyconanomaterials" have potential applications in targeted drug delivery and tissue engineering. numberanalytics.com This interdisciplinary approach, combining advanced synthesis with materials characterization and biological testing, will be essential for unlocking the full potential of these unique compounds.

Outlook on the Broader Impact of Cyclopropylmethyl Glycosides in Chemical Sciences

Cyclopropylmethyl glycosides are poised to have a significant and lasting impact on the chemical sciences. Their development has already spurred innovation in synthetic methodology, particularly through the concept of strain-release glycosylation, offering new tools for the construction of complex carbohydrates. researchgate.net This advancement is critical for the field of glycochemistry, where the efficient synthesis of oligosaccharides remains a major challenge.

In the broader context of organic chemistry, the cyclopropylmethyl group serves as a versatile protecting group and a reactive handle, expanding the repertoire of strategies available for multi-step synthesis. researchgate.net The mechanistic studies on these compounds contribute to a more fundamental understanding of reaction mechanisms, particularly the factors governing the stability and cleavage of glycosidic bonds. chemrxiv.orgresearchgate.net

Ultimately, the continued exploration of cyclopropylmethyl β-D-glucopyranoside and its analogues will likely lead to tangible applications in medicine, biotechnology, and materials science. numberanalytics.comchemimpex.com As synthetic methods become more refined and our understanding of their structure-activity relationships deepens, these compounds will transition from being objects of academic curiosity to essential components in the development of new therapeutics, diagnostics, and advanced materials, solidifying the role of carbohydrate chemistry as a central pillar of modern molecular science. numberanalytics.com

Q & A

Q. What are the standard synthetic routes for Cyclopropylmethyl beta-D-glucopyranoside, and how are reaction conditions optimized?

this compound is typically synthesized via acid-catalyzed glycosylation. For example, analogous compounds like 1-Naphthyl beta-D-glucopyranoside are synthesized by reacting cyclopropanemethanol with activated glucose derivatives (e.g., peracetylated glucose) under acidic conditions (HCl) at elevated temperatures (~100°C) . Optimization involves adjusting catalyst concentration, temperature, and reaction time to maximize glycosidic bond formation while minimizing side reactions like hydrolysis. Enzymatic methods using glycosidases or glycosyltransferases can also be explored for stereoselective synthesis under milder conditions .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • IR spectroscopy : Identifies functional groups (e.g., glycosidic C-O-C stretch at ~1,100 cm⁻¹) .
  • HPLC : Assesses purity and resolves isomers; methods may use C18 columns with UV detection at 210–220 nm .
  • NMR (¹H/¹³C) : Confirms stereochemistry and substitution patterns. For example, anomeric proton signals (δ 4.5–5.5 ppm) distinguish α/β configurations .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ or [M-H]⁻ ions) .

Q. What are the primary challenges in handling this compound in biological assays?

The compound’s low solubility in organic solvents and aqueous media complicates dosing in cellular studies. Strategies include:

  • Using co-solvents (e.g., DMSO-water mixtures) with <1% DMSO to maintain cell viability.
  • Derivatization (e.g., acetylation) to enhance lipophilicity .
  • Sonication or micellar encapsulation for homogeneous dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HepG2 for metabolic studies) and control compounds.
  • Impurity profiling : Conduct LC-MS/MS to identify contaminants (e.g., unreacted precursors) that may interfere with bioassays .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate specific effects from nonspecific toxicity .

Q. What methodologies enable the study of this compound’s role in glycosylation pathways?

  • Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes at the cyclopropylmethyl group to track metabolic incorporation into glycoconjugates .
  • Enzyme inhibition assays : Test interactions with glycosidases (e.g., α-glucosidase) using fluorogenic substrates (e.g., 4-methylumbelliferyl glucoside) .
  • Molecular docking : Model interactions with carbohydrate-active enzymes (CAZymes) using software like AutoDock Vina .

Q. How can the compound’s stability under physiological conditions be improved for therapeutic applications?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to enhance stability in serum .
  • pH-sensitive formulations : Encapsulate in liposomes or nanoparticles that release the compound in target tissues (e.g., tumor microenvironments) .
  • Accelerated stability testing : Use forced degradation (e.g., 40°C/75% RH) to identify degradation pathways and optimize storage conditions .

Methodological Resources

  • Synthetic protocols : Refer to acid-catalyzed glycosylation in and enzymatic approaches in .
  • Analytical standards : Use COA guidelines (e.g., ≥98% purity, heavy metal limits <20 ppm) as in .
  • Bioactivity validation : Follow EP 3,858,835 A1 () for in vitro testing of glycosidase inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.